molecular formula C13H16F3N5S B7572662 2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole

2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole

Cat. No. B7572662
M. Wt: 331.36 g/mol
InChI Key: DDECXJROHSDFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole, commonly known as TFMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFMT is a small molecule that belongs to the class of thiazole-containing compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of TFMT is not fully understood. However, it has been shown that TFMT exerts its therapeutic effects by modulating various signaling pathways. TFMT has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines and chemokines. TFMT has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the proliferation and migration of cancer cells. TFMT has been shown to activate the BMP/Smad signaling pathway, which is involved in bone formation and regeneration.
Biochemical and Physiological Effects:
TFMT has been shown to have various biochemical and physiological effects. TFMT has been shown to reduce the production of inflammatory cytokines and chemokines. TFMT has also been shown to inhibit the proliferation and migration of cancer cells. TFMT has been shown to promote bone formation and regeneration. TFMT has been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using TFMT in lab experiments are its small size, high purity, and high yield. TFMT has been synthesized using an optimized method, which yields high purity and high yield of the final product. The limitations of using TFMT in lab experiments are its limited solubility in water and its high cost.

Future Directions

TFMT has shown promising results in various preclinical studies. Further studies are needed to fully understand the mechanism of action of TFMT. Future studies should also focus on the optimization of the synthesis method of TFMT to reduce the cost of production. TFMT has the potential to be developed as a therapeutic agent for various diseases. Future studies should focus on the development of TFMT as a therapeutic agent for clinical use.

Synthesis Methods

The synthesis of TFMT involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis of TFMT are imidazole, piperazine, and 2,2,2-trifluoroethylamine. The synthesis begins with the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group. The Boc-protected imidazole is then reacted with piperazine to form a piperazinyl imidazole intermediate. The intermediate is then treated with 2,2,2-trifluoroethylamine to form the final product, TFMT. The synthesis method of TFMT has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

TFMT has shown potential therapeutic applications in various preclinical studies. TFMT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. TFMT has also been shown to have a positive effect on bone formation and regeneration. TFMT has been studied in various disease models such as rheumatoid arthritis, cancer, and osteoporosis. TFMT has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. TFMT has also been shown to inhibit the proliferation and migration of cancer cells. TFMT has the potential to be developed as a therapeutic agent for various diseases.

properties

IUPAC Name

2-[4-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5S/c14-13(15,16)10-21-3-1-17-11(21)9-19-4-6-20(7-5-19)12-18-2-8-22-12/h1-3,8H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDECXJROHSDFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=CN2CC(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole

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